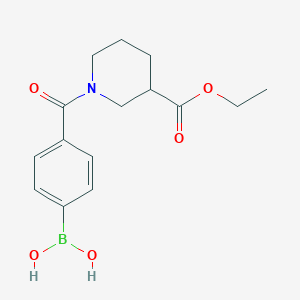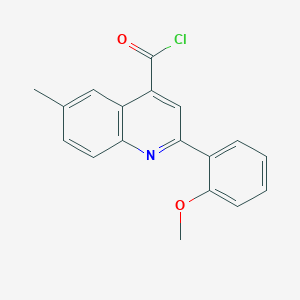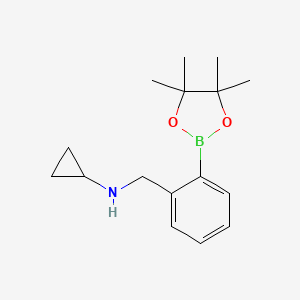
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
説明
“6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research . It has a molecular weight of 322.21 .
Molecular Structure Analysis
The molecular formula of “6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride” is C15H9Cl2NOS . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride” include a molecular weight of 322.21 . Other specific properties like melting point, boiling point, density, etc., are not provided in the search results .科学的研究の応用
Synthesis of Novel Compounds with Algicidal Activity
One study describes the synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines, indicating a process involving the reaction of quinoxaline N-oxide with thiophene-2-carbaldehyde to eventually afford compounds with good algicidal activities against specific algae types. This research highlights the utility of such chemical compounds in the development of algicidal agents, showcasing their potential environmental applications (Kim et al., 2000).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
Another application is found in the field of photovoltaics, where derivatives of the compound are used in the fabrication of organic-inorganic photodiodes. A study detailed the deposition of quinoline derivatives films by thermal evaporation technique, examining their absorbance, energy band diagrams, and photovoltaic properties under illumination. This research opens up possibilities for these compounds in the development of efficient photodiodes and solar energy harvesting technologies (Zeyada et al., 2016).
Development of Chemosensors for Metal Ions
Research into the synthesis and characterization of novel benzimidazoles and benzimidazo[1,2-a]quinolines, derived from similar quinoline structures, has shown their potential as chemosensors for different cations. These compounds, characterized by various spectroscopic techniques, were evaluated for their ability to selectively sense metal ions such as Zn2+ and Ag+, indicating their potential application in chemical sensing and environmental monitoring (Hranjec et al., 2012).
Catalytic Synthesis and Structural Studies
Further, studies on the catalytic synthesis of quinoline derivatives highlight the versatility of these compounds in chemical synthesis. One study reported a highly efficient route to 2-chloro-3-substituted quinolines via a tetrabutylammonium chloride-triggered cyclization, demonstrating the compound's role in facilitating novel synthetic pathways (Liu et al., 2009).
Antitumor Evaluation
Additionally, derivatives of the compound have been evaluated for their antitumor activities. A specific study synthesized novel derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones, which were found to exert cytostatic activities against various malignant cell lines, underscoring their potential in cancer research and therapy (DoganKoruznjak et al., 2002).
Safety And Hazards
特性
IUPAC Name |
6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIYVJIYIDAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183800 | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-07-9 | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















